molecular formula C21H26N2O B12046281 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one CAS No. 263705-60-8

1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one

Cat. No.: B12046281
CAS No.: 263705-60-8
M. Wt: 322.4 g/mol
InChI Key: JHAJUHKMVPSRFB-UHFFFAOYSA-N
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Description

1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethanimidoyl group and a phenyl ring with isopropyl groups, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diisopropylphenylamine with pyridine-2-carbaldehyde under acidic conditions to form the imine intermediate. This intermediate is then subjected to further reactions, such as reduction or oxidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles like halides, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one stands out due to its specific structural features, such as the combination of a pyridine ring with an ethanimidoyl group and a phenyl ring with isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-13(2)17-9-7-10-18(14(3)4)21(17)22-15(5)19-11-8-12-20(23-19)16(6)24/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJUHKMVPSRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622248
Record name 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263705-60-8
Record name 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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